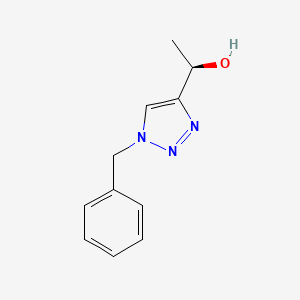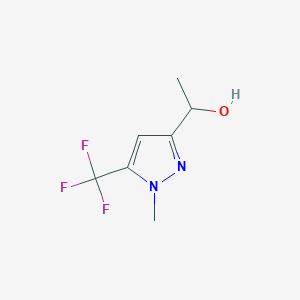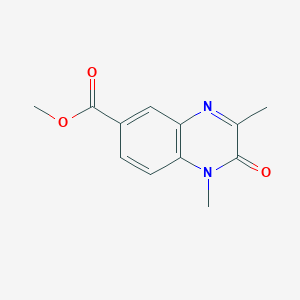
(1R)-1-(1-benzyltriazol-4-yl)ethanol
Overview
Description
(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chiral compound with a high enantiomeric excess (>96%ee). This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzyl group attached to the triazole. The presence of the chiral center at the ethan-1-ol moiety makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the 1,2,3-triazole ring. The general synthetic route includes the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne precursor can be synthesized from benzyl bromide and propargyl alcohol, while the azide precursor can be prepared from sodium azide and an appropriate halide.
CuAAC Reaction: The alkyne and azide precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, to form the 1,2,3-triazole ring.
Chiral Resolution: The resulting racemic mixture can be resolved using chiral chromatography or enzymatic methods to obtain the desired enantiomer with high enantiomeric excess.
Industrial Production Methods
Industrial production of (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of chiral catalysts or auxiliaries can streamline the production process by directly yielding the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the triazole ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanone.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of (1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one: The oxidized form of the compound.
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethane: The reduced form of the compound.
Uniqueness
(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is unique due to its high enantiomeric excess and the presence of both a triazole ring and a chiral center. This combination of features makes it particularly valuable in asymmetric synthesis and chiral catalysis. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Properties
IUPAC Name |
(1R)-1-(1-benzyltriazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOPRBQUJHPOX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN(N=N1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175006 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610380-87-4 | |
| Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610380-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,3-Triazole-4-methanol, α-methyl-1-(phenylmethyl)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)



![3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1404677.png)


![(2E)-3-(dimethylamino)-1-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}prop-2-en-1-one](/img/structure/B1404681.png)
![9H-fluoren-9-ylmethyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate](/img/structure/B1404682.png)
![1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404684.png)


